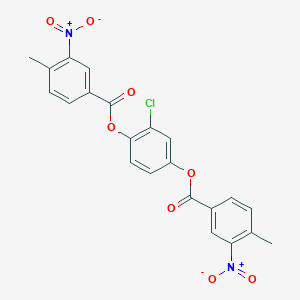
2-CHLORO-4-(4-METHYL-3-NITROBENZOYLOXY)PHENYL 4-METHYL-3-NITROBENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-CHLORO-4-(4-METHYL-3-NITROBENZOYLOXY)PHENYL 4-METHYL-3-NITROBENZOATE is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-4-(4-METHYL-3-NITROBENZOYLOXY)PHENYL 4-METHYL-3-NITROBENZOATE typically involves multiple steps, including Friedel-Crafts acylation and nitration reactions. The process begins with the acylation of a chlorinated benzene derivative, followed by nitration to introduce nitro groups at specific positions on the aromatic ring. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-CHLORO-4-(4-METHYL-3-NITROBENZOYLOXY)PHENYL 4-METHYL-3-NITROBENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a variety of functionalized compounds .
Applications De Recherche Scientifique
2-CHLORO-4-(4-METHYL-3-NITROBENZOYLOXY)PHENYL 4-METHYL-3-NITROBENZOATE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-CHLORO-4-(4-METHYL-3-NITROBENZOYLOXY)PHENYL 4-METHYL-3-NITROBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The nitro and chloro groups play a crucial role in its binding affinity and reactivity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate
- Methyl 4-chloro-2-nitrobenzoate
- Ethyl 4-(2-chloro-4-nitrobenzoyl)amino)benzoate
Uniqueness
2-CHLORO-4-(4-METHYL-3-NITROBENZOYLOXY)PHENYL 4-METHYL-3-NITROBENZOATE is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of chloro, nitro, and benzoyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C22H15ClN2O8 |
|---|---|
Poids moléculaire |
470.8g/mol |
Nom IUPAC |
[3-chloro-4-(4-methyl-3-nitrobenzoyl)oxyphenyl] 4-methyl-3-nitrobenzoate |
InChI |
InChI=1S/C22H15ClN2O8/c1-12-3-5-14(9-18(12)24(28)29)21(26)32-16-7-8-20(17(23)11-16)33-22(27)15-6-4-13(2)19(10-15)25(30)31/h3-11H,1-2H3 |
Clé InChI |
ZYKOZYCECQMLOG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])Cl)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B390246.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(2-naphthyloxy)propanohydrazide](/img/structure/B390252.png)
![2-bromo-N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B390253.png)
![2-[2-(3-chlorobenzylidene)hydrazino]-N-ethyl-2-oxoacetamide](/img/structure/B390254.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-[4-(methylanilino)benzylidene]acetohydrazide](/img/structure/B390258.png)
![N-(3-chloro-2-methylphenyl)-2-[2-(2-iodobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B390259.png)
![2-(4-chlorophenyl)sulfanyl-N-[(5-ethyl-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B390260.png)

![N-{2-methyl-1-[(2-octylidenehydrazino)carbonyl]propyl}benzamide](/img/structure/B390262.png)
![5-Benzylidene-3-[(3,4-dichloroanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B390264.png)

![5-Benzylidene-3-[(2-methoxyanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B390268.png)
